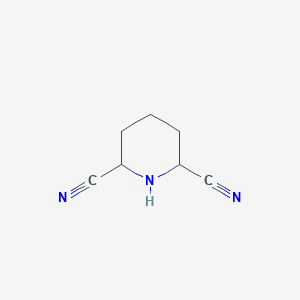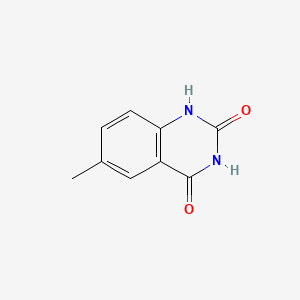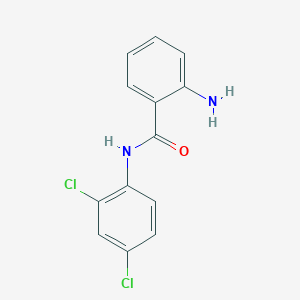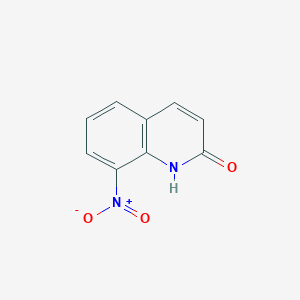
8-Nitroquinolin-2(1H)-one
Übersicht
Beschreibung
Synthesis Analysis
To study the antiparasitic 8-nitroquinolin-2(1H)-one pharmacophore, a series of 31 derivatives was synthesized in 1-5 steps and evaluated in vitro against both Leishmania infantum .Molecular Structure Analysis
The molecular formula of 8-Nitroquinolin-2(1H)-one is C9H6N2O3. The molecular weight is 190.16 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Nitroquinolin-2(1H)-one include a molecular formula of C9H6N2O3 and a molecular weight of 190.16 g/mol.Wissenschaftliche Forschungsanwendungen
Antikinetoplastid Molecules
“8-Nitroquinolin-2(1H)-one” has been studied as a potential antikinetoplastid molecule . Kinetoplastids are a group of flagellated protozoans that include the species Trypanosoma and Leishmania, which cause serious diseases in humans.
Drug Discovery
This compound has been used in drug discovery research . It’s being studied for its potential therapeutic effects, particularly in the treatment of diseases caused by parasites.
Treatment of Visceral Leishmaniasis
Visceral leishmaniasis, also known as kala-azar, is a severe disease caused by parasites of the Leishmania genus. Research has been conducted into the use of “8-Nitroquinolin-2(1H)-one” for the treatment of this disease .
Treatment of Chagas Disease
Chagas disease, also known as American trypanosomiasis, is a potentially life-threatening illness caused by the protozoan parasite Trypanosoma cruzi. “8-Nitroquinolin-2(1H)-one” is being researched for its potential use in treating this disease .
Synthesis and Electrochemical Study
The synthesis and electrochemical properties of “8-Nitroquinolin-2(1H)-one” have been studied . Understanding these properties can help in the development of new drugs and therapies.
Structure-Activity Relationship (SAR) Study
Structure-Activity Relationship (SAR) studies are an important part of drug design. They involve studying the relationship between the chemical structure of a compound and its biological activity. “8-Nitroquinolin-2(1H)-one” has been used in SAR studies .
Safety and Hazards
The safety data sheet for 8-Nitroquinolin-2(1H)-one suggests that it should be used for R&D purposes only and not for medicinal, household, or other use . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water .
Zukünftige Richtungen
The future directions for 8-Nitroquinolin-2(1H)-one could involve further exploration of its antiparasitic properties . A potent and selective 6-bromo-substituted antitrypanosomal derivative was revealed, presenting EC50 values of 12 and 500 nM on T. b. brucei trypomastigotes and T. cruzi amastigotes respectively . This molecule was shown to be bioactivated by type 1 nitroreductases, in both Leishmania and Trypanosoma, and is a good candidate to search for novel antitrypanosomal lead compounds .
Wirkmechanismus
Target of Action
The primary target of 8-Nitroquinolin-2(1H)-one is the Nitroreductase (NTR) enzyme . This enzyme plays a crucial role in the bioactivation of the compound, making it effective against certain kinetoplastid parasites .
Mode of Action
8-Nitroquinolin-2(1H)-one is a prodrug that requires activation by the NTR enzyme . Once activated, it can exert its antikinetoplastid effects . The exact interaction between the compound and its target, as well as the resulting changes, are currently under investigation .
Biochemical Pathways
The biochemical pathways affected by 8-Nitroquinolin-2(1H)-one are related to the life cycle of kinetoplastid parasites . The compound interferes with these pathways through its interaction with the NTR enzyme . The downstream effects of this interaction are still being studied .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 8-Nitroquinolin-2(1H)-one’s action are primarily its antikinetoplastid activity . This results in the inhibition of the growth and proliferation of kinetoplastid parasites .
Action Environment
The action, efficacy, and stability of 8-Nitroquinolin-2(1H)-one can be influenced by various environmental factors . These factors could include the presence of other compounds, the pH of the environment, and the presence of the target NTR enzyme .
Eigenschaften
IUPAC Name |
8-nitro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-4-6-2-1-3-7(11(13)14)9(6)10-8/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIFZNBFLQNYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323745 | |
| Record name | 8-Nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitroquinolin-2(1H)-one | |
CAS RN |
7461-12-3 | |
| Record name | 7461-12-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 8-Nitroquinolin-2(1H)-one derivatives interesting for antiparasitic drug development?
A1: These compounds exhibit activity against Leishmania and Trypanosoma species, the parasites responsible for leishmaniasis and trypanosomiasis respectively. [, , ] These neglected tropical diseases impact millions globally, highlighting the need for new therapeutic options.
Q2: Can you provide an example of how modifications to the 8-Nitroquinolin-2(1H)-one scaffold affect its activity?
A3: Introducing a bromine atom at position 6 yielded a derivative with potent activity against both T. brucei and T. cruzi. This compound (6-bromo-8-nitroquinolin-2(1H)-one) displayed nanomolar activity against T. brucei trypomastigotes and submicromolar activity against T. cruzi amastigotes. [] In another study, adding a para-carboxyphenyl group at position 3 resulted in selective activity against T. brucei, with micromolar potency. []
Q3: What are the implications of 8-Nitroquinolin-2(1H)-one derivatives being mutagenic in the Ames test but not genotoxic in the comet assay?
A5: While mutagenicity in the Ames test raises concerns, the lack of genotoxicity in the comet assay, which assesses DNA damage directly in cells, suggests a more nuanced situation. [] Further research is crucial to fully understand the mutagenic potential of these compounds and develop strategies to mitigate any potential risks.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid](/img/structure/B1296402.png)
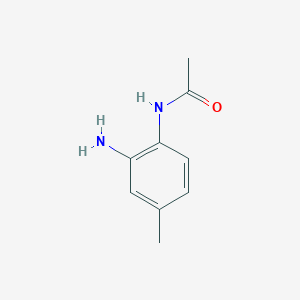

![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)

